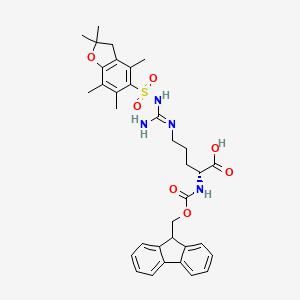

Fmoc-D-Arg(Pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICLNKVURBTKV-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673966 | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187618-60-6 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187618-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Arg(Pbf)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides and complex peptidomimetics.[1] This pseudopeptide is the protected form of the D-enantiomer of arginine, a critical basic and polar amino acid. The incorporation of D-amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in peptide synthesis.

Core Concepts

The structure of this compound is meticulously designed for seamless integration into the Fmoc/tBu SPPS strategy.[1] It comprises three key functional units:

-

Fmoc Group (Nα-9-fluorenylmethyloxycarbonyl): This bulky aromatic group protects the α-amino functionality of the D-arginine. Its lability to weak bases, such as piperidine (B6355638), allows for selective deprotection of the N-terminus at each coupling cycle, a hallmark of Fmoc-based SPPS.[1][2]

-

D-Arginine Residue: As the D-enantiomer of the naturally occurring L-arginine, its inclusion in a peptide chain can dramatically alter the peptide's secondary structure and confer resistance to proteases, which are stereospecific for L-amino acids.[1]

-

Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The highly basic and nucleophilic guanidino side chain of arginine necessitates robust protection to prevent unwanted side reactions during peptide synthesis. The Pbf group serves as the gold standard for this purpose, offering excellent stability throughout the synthesis and being readily cleavable under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage step.[1][3]

The orthogonal protection scheme, where the Fmoc group is base-labile and the Pbf group is acid-labile, is fundamental to the stepwise and controlled assembly of the peptide chain.[1]

Quantitative Data

A summary of the key quantitative and physical properties of this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 187618-60-6 |

| Molecular Formula | C₃₄H₄₀N₄O₇S |

| Molecular Weight | 648.77 g/mol |

| Appearance | White to off-white solid |

| Property | Value |

| Solubility | Soluble in DMF (Sparingly), DMSO (Slightly), Methanol (Slightly) |

| Storage Temperature | -20°C |

| Purity | ≥98.0% (TLC) |

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain involves a cyclical process of deprotection, coupling, and washing. The following protocols provide detailed methodologies for these key steps.

Resin Preparation and Swelling

Prior to initiating peptide synthesis, the solid support (resin) must be adequately prepared to ensure optimal reaction kinetics.

-

Materials:

-

Appropriate resin (e.g., Rink Amide, 2-Chlorotrityl)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel (fritted glass or automated synthesizer vessel)

-

-

Procedure:

-

Transfer the desired amount of resin to the reaction vessel.

-

Add DMF to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4] This step is critical for exposing the reactive sites within the resin beads.

-

After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[4]

-

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the subsequent coupling reaction.

-

Materials:

-

Procedure:

-

Add the 20% piperidine in DMF solution to the swollen and washed peptide-resin.

-

Agitate the mixture for 15-30 minutes at room temperature.[2]

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene byproduct.[4]

-

A ninhydrin (B49086) test can be performed on a small sample of the resin to confirm the completion of the deprotection step (a blue color indicates the presence of a free primary amine).[2]

-

Amino Acid Coupling

This protocol details the activation and coupling of this compound to the deprotected peptide-resin.

-

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

DMF, peptide synthesis grade

-

-

Procedure:

-

Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal amount of DMF.[4]

-

Activation: Add DIPEA (6-10 equivalents) to the amino acid solution.[4] The solution may change color, indicating activation. Allow the activation to proceed for 1-2 minutes.[4]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the sequence.

-

After the coupling is complete, drain the reaction solution.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and simultaneously removes the Pbf side-chain protecting group.

-

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: A common and effective cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).[2] TIS acts as a scavenger to trap the reactive cations generated during the cleavage process.

-

Cold diethyl ether

-

-

Procedure:

-

Ensure the N-terminal Fmoc group of the final amino acid has been removed.

-

Wash the peptide-resin with a non-polar solvent like dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.[4]

-

In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4]

-

Gently agitate the mixture at room temperature for 2-3 hours.[2]

-

Filter the cleavage mixture to separate the resin from the solution containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Peptide Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[4] A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Isolation: Pellet the peptide by centrifugation and carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.

-

Visualizations

The following diagrams illustrate the key workflows in solid-phase peptide synthesis utilizing this compound.

Conclusion

This compound is an indispensable reagent for the synthesis of arginine-containing peptides, particularly those intended for therapeutic applications where enhanced stability is paramount. Its well-defined chemical properties and the robustness of the associated SPPS protocols make it a reliable choice for researchers in both academic and industrial settings. By following the detailed methodologies outlined in this guide, scientists can confidently incorporate this valuable building block into their synthetic strategies to produce high-quality peptides for a wide range of applications.

References

Fmoc-D-Arg(Pbf)-OH chemical structure and properties

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Researchers and Drug Development Professionals

Introduction

This compound is a highly specialized amino acid derivative that serves as a critical building block in modern peptide synthesis, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] It is the protected form of the D-enantiomer of Arginine, a fundamental basic and polar amino acid.[1] The incorporation of non-natural D-amino acids is a key technique in medicinal chemistry used to create peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols for its use.

Chemical Structure and Properties

The structure of this compound is comprised of three essential components that enable its function in peptide synthesis.[1]

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the α-amino group (Nα), the Fmoc group provides temporary protection.[1] It is stable under acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in DMF, allowing for selective deprotection of the N-terminus at each step of the synthesis.[1]

-

D-Arginine Residue: This is the D-enantiomer of the natural amino acid Arginine.[1] Incorporating D-amino acids can significantly alter a peptide's secondary structure and increase its resistance to proteases, which are highly specific for L-amino acids.[1]

-

Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This group protects the highly basic and reactive guanidino side chain of the arginine residue to prevent unwanted side reactions during synthesis.[1][2] The Pbf group is stable under the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of synthesis using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, solubility testing, and analytical characterization.

| Property | Value | References |

| CAS Number | 187618-60-6 | [1][3] |

| Molecular Formula | C₃₄H₄₀N₄O₇S | [1][3] |

| Molecular Weight | 648.77 g/mol (or 648.8 g/mol ) | [1][3] |

| Appearance | White to off-white powder/solid | [1][4] |

| Purity | ≥98.0% (by TLC) | |

| Solubility | Soluble in polar organic solvents like DMF and DMSO.[1][2] | [1][2][4] |

| Storage Temperature | 2-8°C or -20°C, in a cool, dark, and dry place.[1][5] | [1][5] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for incorporating D-arginine into a peptide sequence using the Fmoc SPPS methodology.[6] The synthesis is performed on an insoluble polymer resin, and the peptide chain is assembled through a series of repetitive cycles. Each cycle consists of two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in manual SPPS.

Protocol 1: N-α-Fmoc Group Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a primary amine for the subsequent coupling step.[9][10][11]

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade.[10]

-

Washing Solvent: DMF, peptide synthesis grade.[10]

-

Reaction vessel (e.g., fritted syringe).[11]

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[10]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF deprotection solution (approx. 10 mL per gram of resin).[9][11] Agitate the mixture for 2-3 minutes at room temperature.[9] Drain the solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[9][11]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10][11]

-

Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser (ninhydrin) test to confirm the presence of a free primary amine, which indicates successful deprotection.[10]

Protocol 2: Peptide Coupling

This protocol details the activation of this compound and its subsequent coupling to the deprotected N-terminal amine of the peptide-resin.

Materials:

-

Deprotected peptide-resin (H₂N-Peptide-Resin)

-

This compound (1.5 - 4.5 equivalents relative to resin loading)

-

Coupling/Activating Reagents: e.g., HATU/HOAt or HBTU/HOBt (equivalents matching the amino acid) with a tertiary base like DIPEA (2 equivalents).[7][12]

-

Solvent: DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Methodology:

-

Prepare Activation Solution: In a separate vial, dissolve this compound and the coupling reagents (e.g., HATU and HOAt) in DMF.[7] Add the activator base (e.g., DIPEA or N-methylmorpholine) to begin the activation of the carboxylic acid. Allow this pre-activation to proceed for 1-2 minutes.[7][13]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitation: Agitate the mixture at room temperature for a duration of 1-4 hours.[7] The optimal time can vary based on the sequence and steric hindrance.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and coupling by-products.[7]

-

Confirmation (Optional): A Kaiser test can be performed. A negative result (beads remain yellow) indicates that all free amines have been successfully acylated, signifying a complete coupling reaction.

Protocol 3: Final Cleavage and Deprotection

After the full peptide sequence is assembled, this final step cleaves the peptide from the solid support and simultaneously removes the Pbf side-chain protecting group.

Materials:

-

Dry, fully assembled peptide-resin

-

Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[13] TIS acts as a scavenger to prevent side reactions.

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum.

-

Cleavage: Place the dry resin in a flask and add the cleavage cocktail (e.g., 95% aqueous TFA). Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[12]

-

Isolation: Collect the precipitated peptide by centrifugation, wash it with more cold ether, and dry it under a vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Applications and Handling

Applications: this compound is indispensable in various research and development fields:

-

Medicinal Chemistry: It is used to synthesize therapeutic peptides that require a longer half-life in the bloodstream or oral bioavailability.[1]

-

Drug Discovery: Essential for creating peptide libraries containing D-amino acids to screen for novel compounds with improved pharmacological profiles.[1]

-

Biochemical Research: Used to create stable peptide probes for structural biology and to study the roles of D-amino acids.[1]

-

Enzyme Inhibitor Development: Facilitates the synthesis of highly specific and stable protease inhibitors.[1]

Handling and Storage:

-

Stability: The compound is stable under normal laboratory conditions but is sensitive to prolonged exposure to light, heat, and moisture.[1]

-

Storage: It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably in a freezer or refrigerator (-20°C to 8°C).[1]

-

Safety: Standard laboratory personal protective equipment (eyeshields, gloves, lab coat) should be worn when handling the powder. Handle in a well-ventilated area or fume hood to avoid inhaling dust.

References

- 1. chempep.com [chempep.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. This compound | 187618-60-6 [chemicalbook.com]

- 5. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH

This compound is a critical building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural components, including the D-enantiomer of arginine and orthogonal protecting groups, make it an invaluable reagent for the synthesis of custom peptides with enhanced biological stability. This guide provides a detailed overview of its chemical properties, its application in peptide synthesis, and a representative experimental protocol.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid arginine, specifically the D-stereoisomer. It is chemically modified with two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.

| Property | Data | Reference(s) |

| Molecular Formula | C₃₄H₄₀N₄O₇S | [1][2][3][] |

| Molecular Weight | 648.77 g/mol | [2][][5] |

| Synonyms | Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, Nα-Fmoc-Nω-Pbf-D-arginine | [1] |

| Appearance | White to off-white solid powder | [1][2][][5] |

| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) | [1][2][6][7] |

| Storage Conditions | Store at -20°C in a dry, dark environment | [1][][5][7] |

Role in Peptide Synthesis

The incorporation of D-amino acids, such as D-arginine from this compound, into peptide sequences is a key strategy for enhancing the metabolic stability of peptide-based therapeutics.[1] Proteolytic enzymes, which are highly specific for L-amino acids, are less likely to degrade peptides containing D-enantiomers, leading to a longer in vivo half-life.

The two protecting groups are central to its function:

-

Fmoc Group: This group protects the primary amine at the α-carbon. It is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][6] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.

-

Pbf Group: The guanidino side chain of arginine is highly basic and nucleophilic. The Pbf group effectively shields this functionality to prevent unwanted side reactions during synthesis.[1][6] It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of peptide synthesis using strong acids, such as trifluoroacetic acid (TFA).[1]

This orthogonal stability allows for a precise and controlled stepwise assembly of the peptide on a solid support.

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

This compound

-

Peptide synthesis resin with a free N-terminal amine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvent: Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief 1-2 minute treatment followed by a longer 15-20 minute treatment.

-

Washing: The resin is thoroughly washed with DMF (5-6 times) to remove the piperidine and the cleaved Fmoc-adduct. A wash with DCM and then DMF is also common.

-

Activation of this compound: In a separate vial, this compound (typically 3-5 equivalents relative to the resin substitution) is dissolved in a minimal amount of DMF. The coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) are added to the amino acid solution. The mixture is allowed to pre-activate for 2-5 minutes.

-

Coupling Reaction: The activated amino acid solution is added to the washed, deprotected resin. The reaction vessel is agitated at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Upon completion, the resin is drained and washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Visualized Workflows

The diagrams below illustrate the logical flow of incorporating this compound into a peptide chain during SPPS.

References

Synthesis pathway for Fmoc-D-Arg(Pbf)-OH

An in-depth technical guide on the synthesis of Fmoc-D-Arg(Pbf)-OH, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthesis pathway, detailed experimental protocols, and critical data presented in a clear, structured format.

Introduction

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides with enhanced stability against enzymatic degradation.[1] It is a derivative of the non-natural D-enantiomer of arginine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by an acid-labile 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2][3] This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Pbf group, which is later removed during the final acid cleavage step.[1] The Pbf group is highly effective at preventing side reactions associated with the reactive guanidine (B92328) moiety and can reduce the alkylation of sensitive residues like tryptophan during final deprotection.[2][4]

Molecular Structure:

Overall Synthesis Pathway

The synthesis of this compound from D-Arginine is a multi-step process designed to sequentially protect the different functional groups. The general strategy involves:

-

Esterification: The carboxylic acid of D-Arginine is first protected as a methyl ester to prevent its participation in subsequent reactions.

-

Intermediate Amino Group Protection: The α-amino group is protected, often with a Boc (tert-butoxycarbonyl) group.

-

Guanidino Group Protection: The Pbf group is introduced onto the side-chain guanidino function.

-

Selective Deprotection: The intermediate Boc group is removed from the α-amino position.

-

Saponification: The methyl ester is hydrolyzed to regenerate the free carboxylic acid.

-

Final Amino Group Protection: The permanent Fmoc group is introduced onto the α-amino group to yield the final product.

This sequence ensures high selectivity and yield, making it suitable for large-scale industrial production.[6]

Caption: Overall workflow for the synthesis of this compound.

Orthogonal Protection Strategy

The utility of this compound in SPPS stems from its orthogonal protecting groups. The Fmoc group is labile to basic conditions, while the Pbf group is labile to acidic conditions. This allows for the iterative deprotection of the N-terminus for peptide chain elongation without disturbing the side-chain protection, which remains until the final cleavage from the resin.

Caption: Orthogonal deprotection scheme for Fmoc and Pbf groups.

Detailed Experimental Protocols

The following protocols are adapted from established industrial synthesis methods.[7][8][9] All operations should be conducted in appropriate reactors by trained personnel, adhering to safety guidelines.

Step 1: Esterification of D-Arginine

This step protects the carboxylic acid as a methyl ester.

-

Procedure:

-

Pre-dry a suitable reaction vessel and add anhydrous methanol (approx. 4.6 L per kg of Arg).

-

Cool the methanol to between -10°C and -5°C.

-

Slowly add thionyl chloride (approx. 0.6 L per kg of Arg) to the cooled methanol while maintaining the temperature.

-

Gradually add D-Arginine hydrochloride (D-Arg.HCl) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Heat the reaction to 35°C and monitor for completion via TLC (typically 48 hours).

-

Concentrate the reaction mixture under reduced pressure to obtain D-Arg-OMe·2HCl as an oil.[7][8]

-

Step 2: Introduction of the Boc Group

The α-amino group is protected with a Boc group.

-

Procedure:

-

In a separate reactor, add water (approx. 7 L per kg of initial Arg.HCl) and sodium bicarbonate (approx. 1.17 kg per kg of initial Arg.HCl).

-

Stir the mixture and gradually add the D-Arg-OMe·2HCl oil from Step 1.

-

Add tetrahydrofuran (B95107) (THF, approx. 1.4 L per kg of initial Arg.HCl).

-

Add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in batches and continue stirring at room temperature.

-

Monitor the reaction by TLC. Upon completion, adjust the pH to 3-4 and perform an extraction with a petroleum ether/ethyl acetate mixture.

-

Saturate the aqueous layer with salt, adjust the pH to 6-7, and extract the product with ethyl acetate.

-

Wash the organic phase with saturated brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield Boc-D-Arg-OMe as an oil.[7][9]

-

Step 3: Introduction of the Pbf Group

The guanidino side chain is protected with Pbf-Cl.

-

Procedure:

-

To a reactor, add the Boc-D-Arg-OMe from Step 2, acetone (B3395972) (approx. 9.3 L per kg of initial Arg.HCl), and potassium carbonate (approx. 1.9 kg per kg of initial Arg.HCl).

-

Add Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride). A key advantage of this method is the reduced requirement for Pbf-Cl, needing only about 1.1 equivalents relative to arginine.[6]

-

Maintain the reaction temperature at 40-45°C and monitor by TLC.

-

Upon completion, filter the mixture to remove insoluble solids.

-

Distill the acetone under reduced pressure and concentrate the solution to obtain Boc-D-Arg(Pbf)-OMe oil.[7][8]

-

Step 4: De-Boc (Removal of Boc Group)

The temporary Boc group is removed to free the α-amino group.

-

Procedure:

-

In a dry reactor, add a 3N HCl solution in ethyl acetate (approx. 5.6 L per kg of initial Arg.HCl).

-

Under stirring, add the Boc-D-Arg(Pbf)-OMe oil while maintaining the temperature at 10-15°C.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Add water to wash the product into the aqueous phase.

-

Adjust the aqueous phase to pH 7 with sodium carbonate to yield an aqueous solution of H-D-Arg(Pbf)-OMe.[8]

-

Step 5: Saponification

The methyl ester is cleaved to regenerate the carboxylic acid.

-

Procedure:

-

To the aqueous solution from Step 4, add 95% ethanol (B145695) (approx. 4.6 L per kg of initial Arg.HCl).

-

Adjust the pH to 11-12 by slowly adding 10N NaOH solution to initiate saponification.[8][9]

-

After 3-4 hours, adjust the pH back to 7 using 6N HCl.[6][9]

-

Cool the solution to between -10°C and 0°C to induce crystallization.

-

Collect the solid by centrifugation, wash with ethyl acetate, and dry. Recrystallization yields pure H-D-Arg(Pbf)-OH solid.[7][9]

-

Step 6: Synthesis of this compound

The final Fmoc group is attached to the α-amino group.

-

Procedure:

-

In a reactor, add the H-D-Arg(Pbf)-OH solid, water, and THF.

-

Gradually add Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), controlling the temperature between 15-20°C and maintaining the pH between 8-9.[7][9]

-

Monitor the reaction by TLC. The reaction is typically complete within 6 hours after the addition of Fmoc-Osu.[7][9]

-

For purification, first extract with a petroleum ether/ethyl acetate (2:1) mixture to remove impurities.

-

Acidify the aqueous phase to pH 3 with HCl at 0-10°C and stir for 2 hours.

-

Extract the product into ethyl acetate. Wash the organic phase with saturated brine until the pH is ~6.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Quantitative Data Summary

Table 1: Key Reagents and Materials

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Role |

| D-Arginine Hydrochloride | D-Arg.HCl | 210.66 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Esterification Reagent |

| Methanol | MeOH | 32.04 | Solvent |

| Di-tert-butyl dicarbonate | (Boc)₂O | 218.25 | Boc Protecting Group |

| Pbf-Chloride | Pbf-Cl | 302.80 | Pbf Protecting Group |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Fmoc-Osu | - | 337.32 | Fmoc Protecting Group |

| Trifluoroacetic Acid | TFA | 114.02 | Cleavage Reagent (SPPS) |

Table 2: Summary of Reaction Conditions

| Step | Reaction | Key Reagents | Solvent(s) | Temperature | Duration |

| 1 | Esterification | D-Arg.HCl, SOCl₂ | Methanol | -10°C to 35°C | ~48 hours |

| 2 | Boc Protection | D-Arg-OMe, (Boc)₂O, NaHCO₃ | Water, THF | Room Temp. | TLC Monitored |

| 3 | Pbf Introduction | Boc-D-Arg-OMe, Pbf-Cl, K₂CO₃ | Acetone | 40-45°C | TLC Monitored |

| 4 | De-Boc | Boc-D-Arg(Pbf)-OMe, HCl | Ethyl Acetate | 10-15°C | TLC Monitored |

| 5 | Saponification | H-D-Arg(Pbf)-OMe, NaOH | Water, Ethanol | pH 11-12 | 3-4 hours |

| 6 | Fmoc Protection | H-D-Arg(Pbf)-OH, Fmoc-Osu | Water, THF | 15-20°C | ~6 hours |

Table 3: Final Product Specifications

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥ 99.5% | [7][9] |

| Largest Single Impurity | ≤ 0.11% | [7][9] |

| L-type Isomer | ≤ 0.17% | [7][9] |

| Appearance | White Solid | [5] |

| Storage Conditions | -15°C to -25°C, protect from moisture | [5] |

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 6. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

The Pbf Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the strategic use of protecting groups to prevent unwanted side reactions. For the protection of the highly basic guanidinium (B1211019) group of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a leading choice. This technical guide provides an in-depth analysis of the Pbf protecting group, its application, and its advantages in peptide synthesis.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to mask the nucleophilic guanidinium side chain of arginine during peptide synthesis.[1] This prevents side reactions during the activation and coupling of amino acids. The Pbf group is typically introduced onto the arginine side chain before the amino acid is used in SPPS. The resulting derivative, Fmoc-Arg(Pbf)-OH, is a standard building block in Fmoc-based peptide synthesis.[2]

The Pbf group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] However, it is readily cleaved under strongly acidic conditions, typically using a trifluoroacetic acid (TFA) "cocktail" during the final cleavage of the peptide from the solid support.[4] The mechanism of Pbf removal involves protonation of the sulfonyl group, followed by cleavage of the sulfur-nitrogen bond.[4]

Advantages of the Pbf Protecting Group

The Pbf group offers several advantages over other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

-

Increased Acid Lability: The Pbf group is more acid-labile than Pmc and Mtr, allowing for faster and more efficient cleavage under milder TFA conditions.[5] This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging.[6]

-

Reduced Side Reactions: A significant advantage of the Pbf group is the reduction of side reactions, particularly the alkylation of tryptophan residues.[6] The carbocation generated from the Pmc group during cleavage can react with the indole (B1671886) ring of tryptophan, leading to impurities. The Pbf group is less prone to this side reaction.[5]

-

Suppression of δ-Lactam Formation: During the activation of Fmoc-Arg(Pbf)-OH for coupling, an intramolecular cyclization can occur to form a stable δ-lactam, which is incapable of coupling and leads to deletion sequences.[7] Studies have shown that the Pbf group, in comparison to other protecting groups like bis-Boc, helps to minimize this side reaction.[7][8]

Data Presentation: Quantitative Comparison of Arginine Protecting Groups

The following tables summarize key quantitative data related to the performance of the Pbf protecting group in comparison to other commonly used protecting groups for arginine.

| Protecting Group | Cleavage Conditions | Cleavage Time | Peptide Yield | Reference |

| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1-4 hours | 69% | [6] |

| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3-4 hours | 46% | [6] |

| Mtr | TFA/thioanisole | Up to 24 hours | Variable | [5] |

Table 1: Comparison of Cleavage Efficiency and Yield. This table highlights the faster cleavage and higher yield achieved with the Pbf protecting group compared to Pmc for a tryptophan-containing peptide.[6] The Mtr group requires significantly longer cleavage times.

| Protecting Group | Solvent | Conditions | δ-Lactam Formation | Reference |

| Pbf | DMF | DIC/OxymaPure, 30 min | 12% | [7] |

| NO₂ | DMF | DIC/OxymaPure, 30 min | Less than Pbf | [7] |

| (Boc)₂ | DMF | DIC/OxymaPure, 30 min | 60% | [7] |

Table 2: Comparison of δ-Lactam Formation. This table shows that while Pbf is susceptible to δ-lactam formation, it is significantly less prone to this side reaction than the bis-Boc protecting group.[7]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that involves the protection of the carboxyl, alpha-amino, and finally the guanidinium group of arginine, followed by selective deprotection and introduction of the Fmoc group. A general synthetic scheme is as follows:

-

Esterification: The carboxyl group of arginine is first protected, typically as a methyl or ethyl ester.[3]

-

α-Amino Protection: The α-amino group is then protected with a temporary protecting group, often Boc (tert-butoxycarbonyl).[3]

-

Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using Pbf-Cl.[3]

-

Selective Deprotection: The temporary Boc group on the α-amino group is selectively removed.[3]

-

Saponification: The ester group on the carboxyl terminus is removed.[3]

-

Fmoc Group Introduction: The final step is the introduction of the Fmoc group onto the α-amino group using Fmoc-Osu or Fmoc-Cl.[9]

Coupling of Fmoc-Arg(Pbf)-OH in SPPS

The following is a general protocol for the manual coupling of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)

-

N,N-Diisopropylethylamine (DIEA) or Collidine

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 15-30 minutes.

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an activating agent like HOBt or OxymaPure (3 eq.) in DMF or NMP. Add DIEA (6 eq.) to the solution and mix for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test or the chloranil (B122849) test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

Washing: After complete coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

Cleavage and Deprotection of the Pbf Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (B43112) (EDT) can be added.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of arginine residues.

-

Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

-

Washing: Wash the resin with a small amount of fresh TFA.

-

Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

-

Drying: Dry the peptide under vacuum.

Mandatory Visualizations

Chemical Structure of Fmoc-Arg(Pbf)-OH

Caption: Chemical structure of Fmoc-Arg(Pbf)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Pbf Cleavage Mechanism and Side Reaction

Caption: Simplified mechanism of Pbf cleavage and potential tryptophan alkylation.

References

- 1. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to the mild, efficient, and versatile nature of the chemistry it enables. This technical guide provides an in-depth exploration of the function and application of the Fmoc group in SPPS, offering detailed experimental protocols, quantitative data on performance and side reactions, and a comparative analysis of common reagents to inform and empower researchers in their peptide synthesis endeavors.

The Chemistry of Fmoc Protection

The Fmoc group is a base-labile protecting group for the α-amino function of amino acids.[1][2] This property is the foundation of the Fmoc/tBu orthogonal protection strategy, where the temporary Fmoc group is removed under mild basic conditions, while the more permanent side-chain protecting groups (typically tert-butyl based) are cleaved at the end of the synthesis using strong acid.[3][4]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination reaction.[3][5] A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[3][4] The reactive DBF is scavenged by the excess amine in the deprotection solution to form a stable adduct.[2]

The SPPS Cycle Using Fmoc Chemistry

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][6]

Experimental Protocols

Adherence to optimized protocols is critical for the synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

-

Peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Reaction vessel

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for a specified time (typically 2 x 5-10 minutes). A two-step deprotection is often recommended for efficiency.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Amino Acid Coupling

Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the incoming Fmoc-protected amino acid.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

-

DMF or N-methyl-2-pyrrolidone (NMP)

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF or NMP.

-

Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin support and remove the permanent side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The composition of the cocktail depends on the amino acid composition of the peptide.[7][8]

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and then dry it under vacuum.

-

Add the cleavage cocktail to the resin in a fume hood (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Quantitative Analysis of Performance and Side Reactions

The success of Fmoc-SPPS is often measured by the yield and purity of the final peptide. However, several side reactions can occur, impacting these outcomes.

Coupling Efficiency and Yield

With modern coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can exceed 99%.[3] This high per-step efficiency is crucial for the synthesis of long peptides, as even small inefficiencies can dramatically reduce the overall yield of the full-length product.

| Per-Step Coupling Efficiency | Theoretical Yield for a 20-mer Peptide | Theoretical Yield for a 50-mer Peptide |

| 98.0% | 66.8% | 36.4% |

| 99.0% | 81.8% | 60.5% |

| 99.5% | 90.5% | 77.8% |

| 99.8% | 96.1% | 90.5% |

Common Side Reactions

One of the most significant side reactions in Fmoc-SPPS is the formation of aspartimide, particularly at Asp-Gly and Asp-Ser sequences.[9][10] This occurs through the cyclization of the aspartic acid side chain, catalyzed by the basic conditions of Fmoc deprotection. Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and racemization of the aspartic acid residue.[9]

| Condition | Asp-Gly Sequence (% Aspartimide) | Asp-Ser(tBu) Sequence (% Aspartimide) | Reference |

| Standard 20% piperidine/DMF | 15-50% | 5-20% | [9] |

| 20% piperidine/DMF + 0.1 M HOBt | 5-15% | 1-5% | |

| 20% piperidine/DMF + 1 M Oxyma | <5% | <1% |

Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids.[4][11] Cysteine and histidine are particularly susceptible to racemization.[4][11] The choice of coupling reagent, base, and reaction temperature can significantly influence the extent of racemization.[4]

| Amino Acid | Coupling Conditions | % Racemization (D-isomer) | Reference |

| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | 5-15% | [12] |

| Fmoc-Cys(Trt)-OH | DIC/HOBt | <1% | [9] |

| Fmoc-His(Trt)-OH | HBTU/DIPEA (5 min pre-activation) | ~8% | [4] |

| Fmoc-His(Trt)-OH | DIC/HOBt | <1% | [4] |

Monitoring Fmoc-SPPS

The release of the fluorenyl group during deprotection provides a convenient method for real-time monitoring of the synthesis. The dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 301 nm.[13]

Protocol for UV Monitoring of Fmoc Deprotection

-

Collect the filtrate from the Fmoc deprotection step in a volumetric flask of known volume.

-

Dilute the solution with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

-

Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[14]

-

This measurement can be used to confirm the completion of the deprotection step and to calculate the loading of the first amino acid on the resin.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor in the success of Fmoc-SPPS. A variety of reagents are available, each with its own advantages and disadvantages in terms of efficiency, cost, and potential for side reactions.

| Coupling Reagent | Class | Advantages | Disadvantages | Typical Purity (ACP 65-74) | Reference |

| HBTU | Aminium/Uronium | Reliable, widely used, cost-effective. | Can cause racemization, especially with Cys and His. | Lower purity | [1] |

| HATU | Aminium/Uronium | Highly efficient, fast reaction times, low racemization. | More expensive than HBTU. | Higher purity | [1] |

| HCTU | Aminium/Uronium | High efficiency similar to HATU, less expensive. | High purity | [3] | |

| DIC/HOBt | Carbodiimide/Additive | Low cost, minimizes racemization for sensitive amino acids. | Slower reaction times, potential for side reactions with carbodiimide. | Variable | [9] |

| DIC/OxymaPure | Carbodiimide/Additive | Low racemization, safer alternative to HOBt. | Good purity | [7] | |

| COMU | Uronium | High efficiency, good solubility, safer byproduct. | Higher cost. | High purity | [5] |

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and an informed selection of reagents are paramount to achieving high yields and purities. This guide provides the fundamental knowledge and practical details to empower researchers to harness the full potential of Fmoc-based SPPS. As the field of peptide science continues to evolve, the principles and practices outlined herein will remain a valuable resource for the synthesis of these vital biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Properties and Applications of Fmoc-Protected D-Arginine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Fmoc-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis. The incorporation of D-amino acids like D-arginine into peptide sequences is a key strategy for enhancing enzymatic stability, which can improve the pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs.[1] This guide covers the essential physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its primary applications in research and development.

Core Physicochemical Properties

This compound is the most common derivative of D-arginine used for Fmoc-based solid-phase peptide synthesis.[2] Its structure consists of three key components: the D-arginine core, a base-labile Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and an acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the reactive guanidino side chain.[3][4] This orthogonal protection scheme is fundamental to stepwise peptide synthesis, allowing for selective deprotection at each stage of the process.[3]

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Citations |

| Synonyms | Nα-Fmoc-Nω-Pbf-D-arginine; Nα-(9-fluorenylmethoxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | [2][3][5] |

| CAS Number | 187618-60-6 | [3][6] |

| Molecular Formula | C₃₄H₄₀N₄O₇S | [3][5][6] |

| Molecular Weight | 648.77 g/mol | [6] |

| Appearance | White to off-white powder or solid | [3][5][6] |

| Melting Point | ~132 °C (decomposes) (data for L-isomer) | [][8] |

| Solubility | Soluble in polar organic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).[4] | [4][] |

| Optical Rotation | [α]²⁵_D_ = 4.5 ± 1.5° (c=1 in DMF) | [6] |

| Purity (Typical) | ≥98.5% (HPLC), ≥99.5% (Chiral HPLC) | [6] |

| Storage Conditions | Store in a cool (0–8 °C), dark, and dry place in a tightly sealed container to prevent moisture absorption. | [3][6] |

Key Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky and basic nature of the arginine side chain presents challenges such as steric hindrance and potential side reactions like δ-lactam formation, making proper protection and optimized protocols essential.[1]

This protocol outlines a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HATU, HBTU, or DIC) (2.9-3.0 equivalents)

-

Base (e.g., DIEA or NMM) (6 equivalents)

-

Solvent: High-purity, peptide-grade DMF

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Washing Solvents (DMF, DCM)

Methodology:

-

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.[1] Add DIEA to this solution and allow it to pre-activate for 1-2 minutes.[1]

-

Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.[1] Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation. Due to the steric hindrance of arginine, a "double coupling" strategy—repeating the coupling step with a fresh activation solution—is often recommended to ensure high incorporation efficiency.[1]

-

Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[3]

-

Reaction Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.[1] If the test is positive, repeat the coupling step.

-

Chain Elongation: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the desired peptide sequence.

This protocol is used after the full peptide sequence has been assembled to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Pbf group from D-arginine.

Materials:

-

Dry, fully assembled peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[1] TIS acts as a scavenger to prevent side reactions with reactive species generated during deprotection.

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC is the standard method for assessing the purity of the synthesized peptide and for its purification.

Materials:

-

Crude or purified peptide sample

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

UV Detector

Methodology:

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Chromatographic Separation: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for the peptide backbone) or 280 nm (if aromatic residues are present).

-

Purity Assessment: Integrate the area of the main peptide peak and express it as a percentage of the total peak area to determine purity. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the final product.[6][9]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures, workflows, and logical principles involved in the use of this compound.

Caption: Logical structure of this compound.

Caption: Experimental workflow for the Fmoc-SPPS cycle.

Caption: Orthogonal protection strategy in Fmoc chemistry.

Applications in Research and Drug Development

This compound is an indispensable reagent for creating pharmacologically valuable peptides.[3] Its primary applications include:

-

Medicinal Chemistry: Synthesizing therapeutic peptides with extended half-lives in the bloodstream, as the D-arginine residue confers resistance to degradation by proteases which are specific to L-amino acids.[3]

-

Drug Discovery: Creating diverse peptide libraries containing D-amino acids to screen for novel compounds with improved pharmacological properties.[3]

-

Enzyme Inhibitor Development: Designing highly specific and stable peptide-based inhibitors for various proteases.[3]

-

Biochemical Research: Developing stable peptide probes to study protein-protein interactions and other biological processes.[3] The substitution of L-Arg with D-Arg has been shown to increase the bioavailability and antibacterial activity of antimicrobial peptides like oncocin.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 8. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 9. phenomenex.com [phenomenex.com]

D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their D-enantiomers offers a powerful approach to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-life. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of D-amino acid chemistry in the development of novel peptide therapeutics. Through a detailed exploration of their synthesis, analysis, and impact on biological activity, this document serves as an essential resource for researchers and scientists seeking to harness the unique advantages of D-amino acids.

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, all amino acids exist as one of two stereoisomers, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms, which are non-superimposable mirror images of each other.[1] While proteins and naturally occurring peptides in higher organisms are almost exclusively composed of L-amino acids, D-amino acids are found in some natural products, such as in the cell walls of bacteria and in the venom of certain animals like snails and spiders.[2][3]

The fundamental advantage of incorporating D-amino acids into therapeutic peptides lies in their ability to confer resistance to enzymatic degradation.[4] Endogenous proteases, the enzymes responsible for breaking down peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[4] By introducing D-amino acids, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, leading to a significant increase in its stability and circulating half-life.[2][4]

Core Benefits of D-Amino Acid Incorporation

The strategic use of D-amino acids in peptide design offers a multitude of benefits that can significantly enhance their therapeutic potential:

-

Enhanced Proteolytic Stability: The primary and most well-documented advantage is the dramatic increase in resistance to degradation by proteases, leading to a longer in vivo half-life.[2][4]

-

Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which can in turn modulate its binding affinity and selectivity for its target receptor.[5] In some cases, this can lead to the development of superagonists or selective antagonists.

-

Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to a reduced immunogenic response.[4]

Quantitative Impact of D-Amino Acid Substitution

The substitution of L-amino acids with their D-counterparts can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from studies comparing L-peptides with their D-amino acid-containing analogs.

Table 1: Comparative Half-Life of L- and D-Enkephalin Analogs

| Peptide Analog | Half-Life in Mouse Brain Homogenate (min) |

| [L-Ala2]-Leucine-enkephalin | 2.5 |

| [D-Ala2]-Leucine-enkephalin | 25.0 |

Data sourced from a study on the in vitro metabolism of enkephalin analogs.

Table 2: Comparative Receptor Binding Affinity of L- and D-Neurotensin Analogs

| Peptide Analog | Receptor | Binding Affinity (Kd, nM) |

| [L-Pro10]-Neurotensin(8-13) | Rat Neurotensin (B549771) Receptor | 1.5 ± 0.2 |

| [D-Pro10]-Neurotensin(8-13) | Rat Neurotensin Receptor | 280 ± 30 |

Data from a study on the pharmacological profiles of neurotensin analogs.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.[6][7][8][9][10] The general workflow is as follows:

Experimental Workflow for SPPS

Solid-Phase Peptide Synthesis Workflow

Detailed Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]

-

First Amino Acid Coupling:

-

Activate the first Fmoc-protected D-amino acid (3-5 equivalents relative to resin loading) using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH) to remove excess reagents.

-

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 10-20 minutes.[7]

-

Washing: Wash the resin extensively with DMF, DCM, and MeOH to remove residual piperidine and the Fmoc adduct.

-

Subsequent Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).[6]

-

Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.[11]

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Detailed Protocol:

-

Peptide and Enzyme Preparation:

-

Prepare stock solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

-

-

Incubation:

-

In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching the Reaction: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.

-

Analysis by RP-HPLC:

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of the peptide under the assay conditions.

-

GPCR Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a peptide to its G protein-coupled receptor (GPCR).[12][13][14][15]

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target GPCR.

-

Add increasing concentrations of the unlabeled test peptide (L- or D-analog).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.

-

D-Amino Acids in Signaling Pathways: A Case Study